molecular formula C16H10BrNO5 B5489242 5-(6-BROMO-3-NITRO-2H-CHROMEN-2-YL)-1,3-BENZODIOXOLE

5-(6-BROMO-3-NITRO-2H-CHROMEN-2-YL)-1,3-BENZODIOXOLE

Cat. No.: B5489242
M. Wt: 376.16 g/mol
InChI Key: PLNRNXVCWUXQCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(6-BROMO-3-NITRO-2H-CHROMEN-2-YL)-1,3-BENZODIOXOLE is a complex organic compound that belongs to the class of chromenes and benzodioxoles This compound is characterized by the presence of a bromine atom, a nitro group, and a chromene moiety fused with a benzodioxole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(6-BROMO-3-NITRO-2H-CHROMEN-2-YL)-1,3-BENZODIOXOLE typically involves multi-step organic reactions. One common method includes the following steps:

    Nitration: The nitro group is introduced via nitration, which involves treating the brominated chromene with a mixture of concentrated nitric acid and sulfuric acid.

    Cyclization: The final step involves cyclization to form the benzodioxole ring. This can be achieved through a condensation reaction between a suitable phenol derivative and a diol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(6-BROMO-3-NITRO-2H-CHROMEN-2-YL)-1,3-BENZODIOXOLE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid.

    Substitution: Sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in an alcoholic solvent.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(6-BROMO-3-NITRO-2H-CHROMEN-2-YL)-1,3-BENZODIOXOLE has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 5-(6-BROMO-3-NITRO-2H-CHROMEN-2-YL)-1,3-BENZODIOXOLE depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The bromine atom and benzodioxole moiety may also contribute to its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    6-BROMO-3-NITRO-2H-CHROMEN-2-YL)-1,3-BENZODIOXOLE: Lacks the 5-position substitution.

    5-(6-CHLORO-3-NITRO-2H-CHROMEN-2-YL)-1,3-BENZODIOXOLE: Contains a chlorine atom instead of a bromine atom.

    5-(6-BROMO-3-AMINO-2H-CHROMEN-2-YL)-1,3-BENZODIOXOLE: Contains an amino group instead of a nitro group.

Uniqueness

5-(6-BROMO-3-NITRO-2H-CHROMEN-2-YL)-1,3-BENZODIOXOLE is unique due to the presence of both a bromine atom and a nitro group, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups with the chromene and benzodioxole moieties makes it a versatile compound for various applications.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-6-bromo-3-nitro-2H-chromene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10BrNO5/c17-11-2-4-13-10(5-11)6-12(18(19)20)16(23-13)9-1-3-14-15(7-9)22-8-21-14/h1-7,16H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLNRNXVCWUXQCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3C(=CC4=C(O3)C=CC(=C4)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10BrNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.